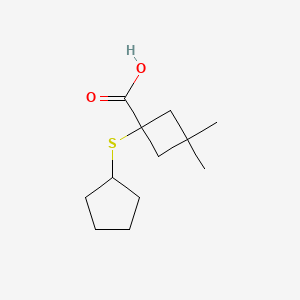
2,4,4-Trimethyl-3-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-3-oxopentanal is an organic compound with the molecular formula C8H14O2. It is a ketone and aldehyde hybrid, characterized by the presence of both a carbonyl group and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-3-oxopentanal can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the compound from reaction by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-3-oxopentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 2,4,4-Trimethyl-3-oxopentanoic acid.
Reduction: 2,4,4-Trimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-3-oxopentanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-3-oxopentanal |
InChI |
InChI=1S/C8H14O2/c1-6(5-9)7(10)8(2,3)4/h5-6H,1-4H3 |
Clave InChI |
WTOXVGCXSQQHEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


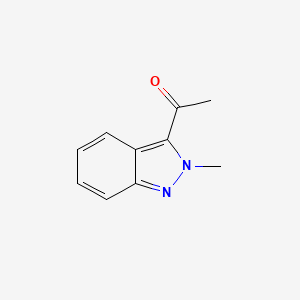

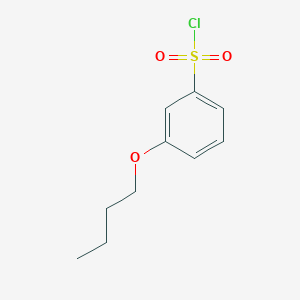
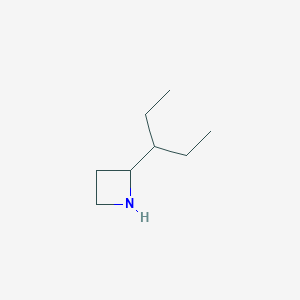
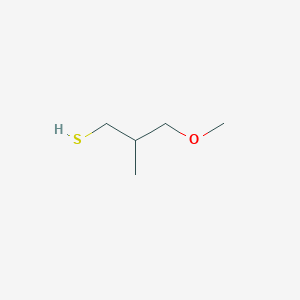
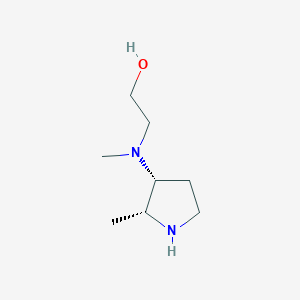
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
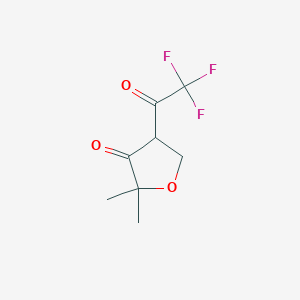
![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
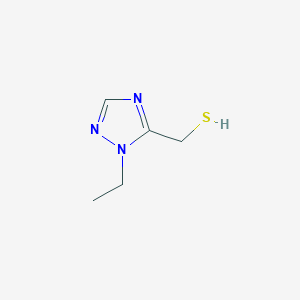
![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
